molecular formula C15H18N2Si B13716314 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole

1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole

Cat. No.: B13716314
M. Wt: 254.40 g/mol
InChI Key: AWSJHJISQCFBOG-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a methyl group and a phenyl group, which is further substituted with a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the trimethylsilyl-ethynyl group: This step involves the use of trimethylsilylacetylene in a coupling reaction with the phenyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazole derivatives, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrazole ring can interact with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is unique due to the combination of the pyrazole ring and the trimethylsilyl-ethynyl group.

Properties

Molecular Formula

C15H18N2Si

Molecular Weight

254.40 g/mol

IUPAC Name

trimethyl-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethynyl]silane

InChI

InChI=1S/C15H18N2Si/c1-17-12-15(11-16-17)14-7-5-13(6-8-14)9-10-18(2,3)4/h5-8,11-12H,1-4H3

InChI Key

AWSJHJISQCFBOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C#C[Si](C)(C)C

Origin of Product

United States

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